molecular formula C8H6ClFO2 B1366397 Chloromethyl 4-fluorobenzoate

Chloromethyl 4-fluorobenzoate

Cat. No. B1366397
M. Wt: 188.58 g/mol
InChI Key: RILHVTJTLBMNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841257B2

Procedure details

(Mudryk, B. et al., Tetrahedron Lett. 2002, 43, 6317-6318) 4-Fluorobenzoyl chloride (3.0 g, 18.9 mmol) was added to a stirred suspension of zirconium tetrachloride (4.0 g, 17.01 mmol) in dry CH2Cl2 (40 mL) at room temperature. After 15 min, the reaction mixture was cooled to 0° C. and paraformaldehyde (0.68 g, 22.7 mmol) was added. The slurry was stirred at 0-25° C. for 2 h and the solvent was removed under vacuum. Water (50 mL) was added slowly and the mixture was agitated for 10 min. The aqueous layer was extracted with EtOAc (3×50 mL). The combined organic phase was washed with 1 N sodium bicarbonate (2×50 mL) followed by brine (1×30 mL). The solvent was removed and the product was purified by silica gel chromatography (5% EtOAc-Hexanes). Yield 3.2 g (89%). 1H NMR (500 MHz, CDCl3): δ 5.86 (s, 2H), 7.06 (m, 2H), 8.02 (m, 2H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.C=[O:12].[CH2:13]([Cl:15])Cl>[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:12][CH2:13][Cl:15])=[O:7])=[CH:4][CH:3]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
40 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
4 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]
Step Two
Name
Quantity
0.68 g
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The slurry was stirred at 0-25° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
Water (50 mL) was added slowly
STIRRING
Type
STIRRING
Details
the mixture was agitated for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with 1 N sodium bicarbonate (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the product was purified by silica gel chromatography (5% EtOAc-Hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
FC1=CC=C(C(=O)OCCl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.